molecular formula C7H15N3O2 B3359653 Ethyl piperazin-1-ylcarbamate CAS No. 86989-96-0

Ethyl piperazin-1-ylcarbamate

Cat. No. B3359653
CAS RN: 86989-96-0
M. Wt: 173.21 g/mol
InChI Key: SVYMEIPFHAZRSX-UHFFFAOYSA-N
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Description

Ethyl piperazin-1-ylcarbamate, also known as EPC or simply piperazine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that is soluble in water and is commonly used as an intermediate in the synthesis of various chemicals.

Mechanism of Action

The mechanism of action of Ethyl piperazin-1-ylcarbamate is not fully understood, but it is believed to work by inhibiting the activity of various enzymes and proteins in the body. It has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body, and has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
Ethyl piperazin-1-ylcarbamate has been shown to exhibit various biochemical and physiological effects in the body. It has been shown to inhibit the growth of various cancer cells and has also been shown to have antiviral and antibacterial properties. Additionally, it has been shown to have anxiolytic and sedative effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl piperazin-1-ylcarbamate is its versatility and ease of synthesis. It can be easily synthesized in the laboratory and can be used as a building block in the synthesis of various drugs and therapeutic agents. However, one of the limitations of Ethyl piperazin-1-ylcarbamate is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for research on Ethyl piperazin-1-ylcarbamate. One potential area of research is the development of new drugs and therapeutic agents based on its structure and properties. Additionally, further research is needed to fully understand its mechanism of action and to identify its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Ethyl piperazin-1-ylcarbamate has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit various biological activities, including antiviral, antibacterial, and antitumor properties. Additionally, it has been used as a building block in the synthesis of various drugs and therapeutic agents.

properties

IUPAC Name

ethyl N-piperazin-1-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2/c1-2-12-7(11)9-10-5-3-8-4-6-10/h8H,2-6H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYMEIPFHAZRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NN1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80526955
Record name Ethyl piperazin-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80526955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86989-96-0
Record name Ethyl piperazin-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80526955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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